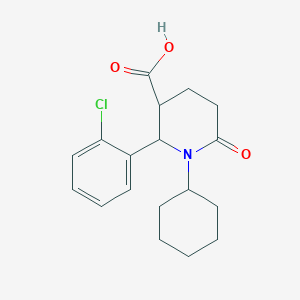![molecular formula C9H12BrN3O2 B12932876 2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid](/img/structure/B12932876.png)
2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Métodos De Preparación
The synthesis of 2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of dinucleophilic centers such as N(H)1/NH2 can promote the formation of pyrazolo[1,5-a]pyrimidines . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. For example, the Suzuki–Miyaura coupling reaction is a widely applied method for forming carbon–carbon bonds, utilizing boron reagents under mild conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid has several scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities . In the industrial field, these compounds are used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various biochemical interactions, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include other pyrazole derivatives such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines . These compounds share some structural similarities but differ in their chemical properties and applications.
Propiedades
Fórmula molecular |
C9H12BrN3O2 |
|---|---|
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid |
InChI |
InChI=1S/C9H12BrN3O2/c10-7-6(9(14)15)8-11-4-2-1-3-5-13(8)12-7/h11H,1-5H2,(H,14,15) |
Clave InChI |
DRUIVIXVCVTNBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC2=C(C(=NN2CC1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



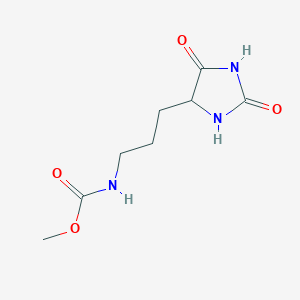
![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
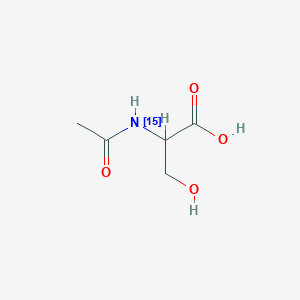

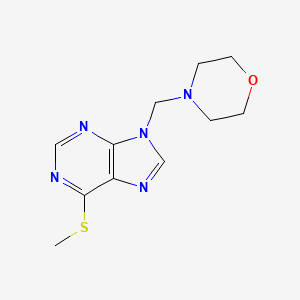

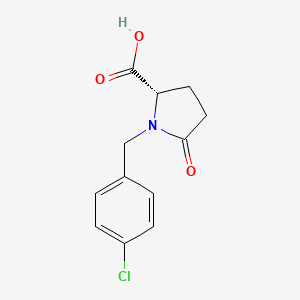
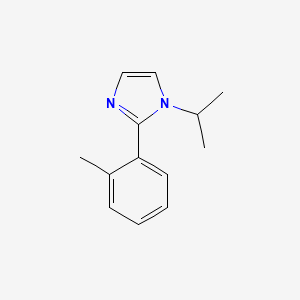
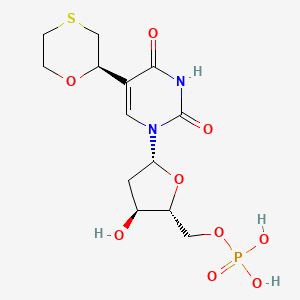

![2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)](/img/structure/B12932845.png)
